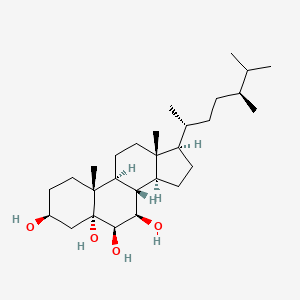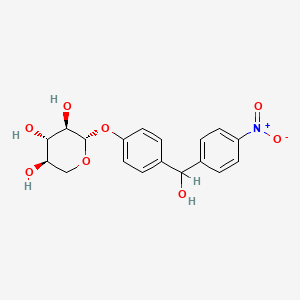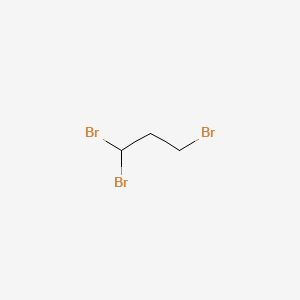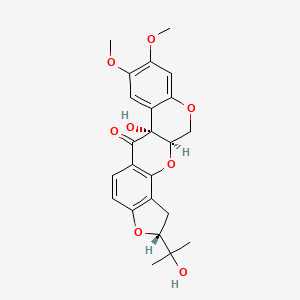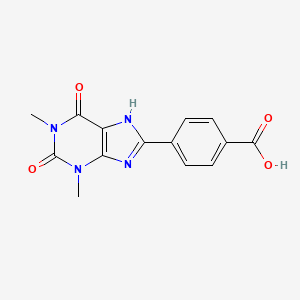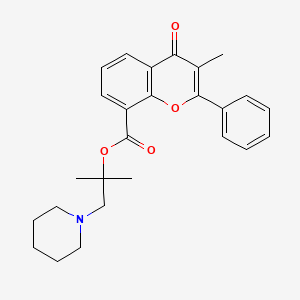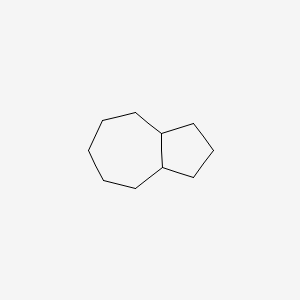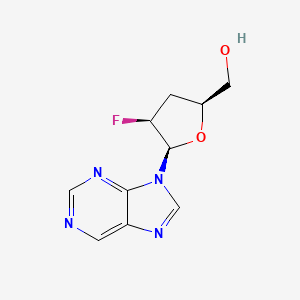
9-(2/',3/'-Dideoxy-2/'-fluoroarabinofuranosyl)purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but has been modified to include a fluorine atom and lacks the 2’ and 3’ hydroxyl groups. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the sugar moiety, 2’,3’-dideoxy-2’-fluoroarabinofuranose.
Glycosylation: The sugar moiety is then glycosylated with a purine base, usually adenine, under acidic conditions to form the nucleoside.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of 9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the sugar moiety and purine base.
Automated Glycosylation: Use of automated systems to perform glycosylation reactions efficiently.
High-Throughput Purification: Employing high-throughput chromatographic methods to purify the compound.
化学反应分析
Types of Reactions
9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties .
科学研究应用
9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine involves its incorporation into DNA or RNA, leading to chain termination. This compound targets viral polymerases and cellular enzymes, disrupting nucleic acid synthesis and inhibiting viral replication or cancer cell proliferation .
相似化合物的比较
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the fluorine atom but is also a nucleoside analog.
2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom but retains the 3’ hydroxyl group.
3’-Deoxy-3’-fluoroadenosine: Similar structure but with different positioning of the fluorine atom.
Uniqueness
9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
属性
CAS 编号 |
132722-90-8 |
|---|---|
分子式 |
C10H11FN4O2 |
分子量 |
238.22 g/mol |
IUPAC 名称 |
[(2S,4S,5R)-4-fluoro-5-purin-9-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11FN4O2/c11-7-1-6(3-16)17-10(7)15-5-14-8-2-12-4-13-9(8)15/h2,4-7,10,16H,1,3H2/t6-,7-,10+/m0/s1 |
InChI 键 |
FDVQUYZZLFRUIS-MHYGZLNHSA-N |
SMILES |
C1C(OC(C1F)N2C=NC3=CN=CN=C32)CO |
手性 SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=CN=CN=C32)CO |
规范 SMILES |
C1C(OC(C1F)N2C=NC3=CN=CN=C32)CO |
Key on ui other cas no. |
132722-90-8 |
同义词 |
2'-F-ara-ddP 9-(2',3'-dideoxy-2'-fluoroarabinofuranosyl)purine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R,6R)-6-[4-[butyl(nitroso)amino]butoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1194317.png)
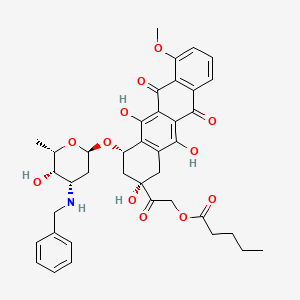
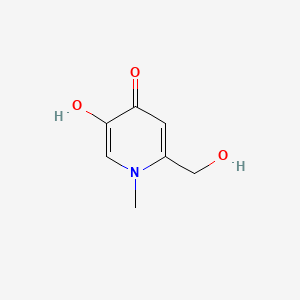
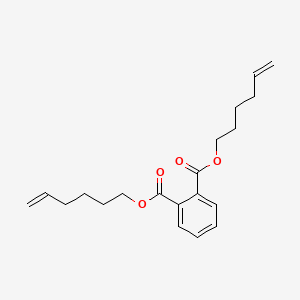
![2-(4-Hydroxyphenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1194325.png)

![3-({1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1194329.png)
